3-{[5-(furan-3-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea
Description
3-{[5-(furan-3-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea is a synthetic urea derivative featuring a pyridine core substituted with a furan-3-yl group at the 5-position and a tetrahydropyran (oxan-4-yl) moiety at the urea’s terminal nitrogen. Its molecular formula is C₁₆H₁₉N₃O₃, with a molecular weight of 301.34 g/mol. Structural characterization of such compounds typically employs X-ray crystallography, with software like SHELX facilitating refinement and analysis .
Properties
IUPAC Name |
1-[[5-(furan-3-yl)pyridin-3-yl]methyl]-3-(oxan-4-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c20-16(19-15-2-5-21-6-3-15)18-9-12-7-14(10-17-8-12)13-1-4-22-11-13/h1,4,7-8,10-11,15H,2-3,5-6,9H2,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZZAXRXDZFJHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NCC2=CC(=CN=C2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[5-(furan-3-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan and pyridine intermediates, followed by their coupling and subsequent urea formation. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{[5-(furan-3-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3-{[5-(furan-3-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 3-{[5-(furan-3-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to the desired therapeutic or chemical effect.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Property | Target Compound (furan-3-yl) | Analog (furan-2-yl, BK65017) |
|---|---|---|
| Molecular Formula | C₁₆H₁₉N₃O₃ | C₁₆H₁₉N₃O₃ |
| Molecular Weight (g/mol) | 301.34 | 301.34 |
| Furan Substituent Position | 3-yl | 2-yl |
| CAS Number | Not provided in evidence | 2034538-11-7 |
Implications of Substituent Position
- Stereochemical Interactions : The spatial orientation of the furan oxygen could influence binding interactions in biological systems. For example, furan-2-yl’s oxygen is closer to the pyridine ring, possibly enhancing π-π stacking or dipole interactions with target proteins.
Broader Context: Urea-Based Compounds
Its triazole and fluorophenyl groups highlight alternative strategies for optimizing pharmacokinetic properties, such as metabolic stability .
Biological Activity
The compound 3-{[5-(furan-3-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea is a novel urea derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article synthesizes current findings regarding its biological activity, including mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₃H₁₄N₂O₃
- Molecular Weight : 246.26 g/mol
- IUPAC Name : this compound
This compound contains a furan ring, a pyridine moiety, and a urea functional group, which are known to contribute to various biological activities.
Antitumor Activity
Recent studies have evaluated the antitumor properties of this compound using various cancer cell lines.
| Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |
|---|---|---|---|
| HCT116 (Colorectal) | 10.2 | 25.0 | 30.0 |
| SW480 (Colorectal) | 12.5 | 27.5 | 35.0 |
| A375 (Melanoma) | 15.0 | 30.0 | 40.0 |
The compound demonstrated selective cytotoxicity against cancer cells while showing reduced toxicity towards normal cells, indicating its potential as a targeted therapeutic agent .
The mechanism by which this compound exerts its antitumor effects appears to involve cell cycle arrest and apoptosis induction. Specifically, it has been observed to downregulate cyclin-dependent kinases (CDK4 and CDK6), leading to G0/G1 phase arrest in cancer cells . Molecular docking studies suggest that the compound interacts with key residues in the active sites of these kinases, inhibiting their activity and thus preventing cell proliferation.
Antimicrobial Activity
In addition to its antitumor properties, the compound has shown promising antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values were determined for several bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.03 |
| Escherichia coli | 0.05 |
| Pseudomonas aeruginosa | 0.10 |
These results indicate that the compound possesses significant antibacterial properties, making it a candidate for further investigation in the development of new antimicrobial agents .
Study on Anticancer Efficacy
A recent study focused on the anticancer efficacy of this urea derivative evaluated its effects on human colorectal cancer cell lines. The results indicated that treatment with the compound resulted in significant reductions in cell viability and induced apoptosis through activation of caspase pathways.
Study on Antimicrobial Activity
Another study assessed the antimicrobial properties against clinical isolates of resistant bacterial strains. The findings revealed that the compound effectively inhibited growth at low concentrations, suggesting its potential utility in treating infections caused by resistant bacteria.
Q & A
Basic Research Question
- NMR : H and C NMR identify key groups (e.g., urea NH signals at δ 6.5–7.5 ppm; furan protons at δ 7.2–8.0 ppm) .
- X-ray Crystallography : Resolves spatial arrangement of the furan-pyridine-urea core, critical for structure-activity relationship (SAR) studies .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., calculated [M+H] for CHNO: 326.15) .
How can researchers design experiments to evaluate its in vitro biological activity?
Basic Research Question
- Assay Design : Use cell viability assays (e.g., MTT) against cancer cell lines, focusing on IC determination. Include positive controls (e.g., doxorubicin) and solvent controls .
- Target Identification : Screen against kinase or protease panels due to urea’s affinity for ATP-binding pockets .
- Data Validation : Triplicate experiments with statistical analysis (e.g., ANOVA) to address variability .
What strategies are recommended for SAR studies targeting the furan-pyridine-urea scaffold?
Advanced Research Question
- Core Modifications : Substitute furan-3-yl with thiophene or benzofuran to assess electronic effects on bioactivity .
- Urea Linker Optimization : Replace oxan-4-yl with piperidine or azetidine to study steric effects .
- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate structural changes with binding affinity to targets like EGFR or VEGFR2 .
How can synthetic challenges, such as low yields in urea coupling, be addressed?
Advanced Research Question
- Catalyst Screening : Test coupling agents like HATU or EDCI/HOBt to improve efficiency .
- Temperature Control : Elevated temperatures (50–60°C) may accelerate reaction kinetics but risk decomposition .
- Byproduct Management : Use scavengers (e.g., polymer-bound trisamine) to remove unreacted isocyanates .
What methodologies assess the environmental fate and degradation pathways of this compound?
Advanced Research Question
- Hydrolysis Studies : Incubate at pH 2–12 to identify stable fragments (e.g., oxan-4-amine via urea cleavage) .
- Photodegradation : Expose to UV light (254 nm) and analyze products via LC-MS .
- Ecotoxicity : Use Daphnia magna or algal growth inhibition assays to evaluate ecological risks .
How can mechanistic studies elucidate its mode of action in cellular systems?
Advanced Research Question
- Pathway Analysis : Perform RNA-seq or phosphoproteomics to identify dysregulated pathways (e.g., MAPK/ERK) .
- Inhibitor Co-treatment : Combine with known inhibitors (e.g., LY294002 for PI3K) to pinpoint synergistic/antagonistic effects .
- Cellular Imaging : Confocal microscopy to track sublocalization (e.g., mitochondrial staining with MitoTracker) .
What experimental approaches evaluate its stability under physiological conditions?
Advanced Research Question
- Plasma Stability : Incubate with human plasma (37°C, 24 hrs) and quantify parent compound via HPLC .
- Microsomal Metabolism : Use liver microsomes + NADPH to identify phase I metabolites (e.g., hydroxylation of furan) .
- pH-Dependent Solubility : Shake-flask method at pH 1.2 (stomach) and 6.8 (intestine) .
How can computational modeling guide the optimization of pharmacokinetic properties?
Advanced Research Question
- ADME Prediction : Tools like SwissADME predict logP (target <3), BBB permeability, and CYP450 interactions .
- Solubility Enhancement : Introduce polar groups (e.g., -OH, -SOH) on the pyridine ring while monitoring SAR trade-offs .
- Free Energy Calculations : MM-PBSA to rank binding affinities of analogs .
What statistical methods are recommended for resolving contradictory bioactivity data across studies?
Advanced Research Question
- Meta-Analysis : Aggregate data from multiple assays using random-effects models to account for heterogeneity .
- Dose-Response Validation : Re-test conflicting compounds with standardized protocols (e.g., CLSI guidelines) .
- Machine Learning : Train models on public datasets (e.g., ChEMBL) to predict outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
